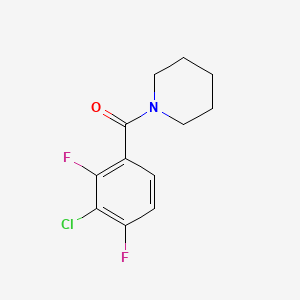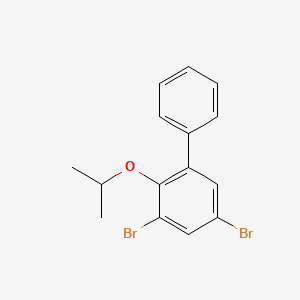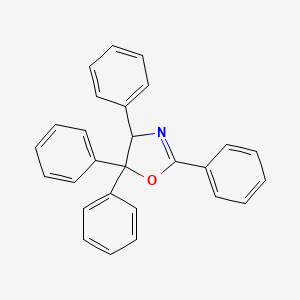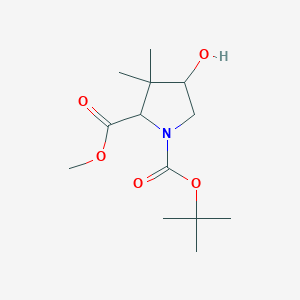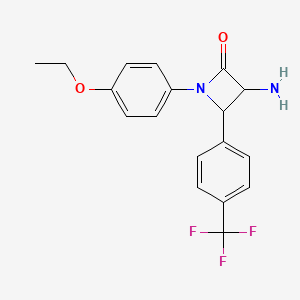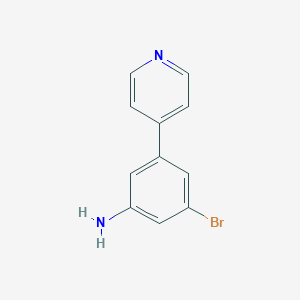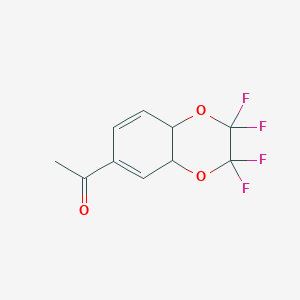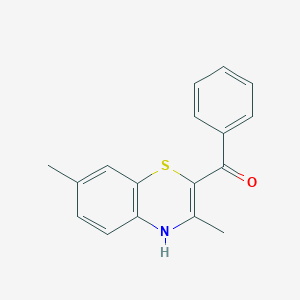
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with additional methyl and phenylmethanone substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other strong acids to promote ring closure .
Industrial Production Methods
Industrial production of benzothiazine derivatives, including this compound, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as active pharmaceutical ingredients .
Wissenschaftliche Forschungsanwendungen
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2-Amino-4H-3,1-benzothiazin-4-one: Studied for its antiviral and anticancer properties.
6-Thiaoxanosine: An imidazo[1,5-a][1,3]thiazin-7(3H)-one riboside with strong antiviral and anticancer properties.
Uniqueness
(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15NOS |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
(3,7-dimethyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)18-14)16(19)13-6-4-3-5-7-13/h3-10,18H,1-2H3 |
InChI-Schlüssel |
YQOQDTRLTBCDCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C(S2)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


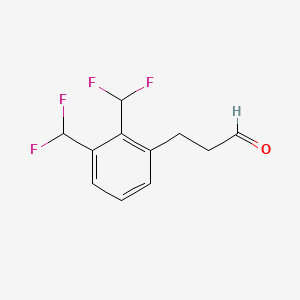
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
